1-Cyclobutylazetidin-3-ol is a chemical compound classified within the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. This compound features a cyclobutyl group attached to the azetidine ring, along with a hydroxyl group positioned at the third carbon. The unique structure of azetidines, particularly their strained ring system, imparts distinctive reactivity and properties, making them valuable in various scientific applications.
1-Cyclobutylazetidin-3-ol is identified by its chemical structure and is cataloged under the identifier 1010189-64-6. It belongs to the broader category of azetidines, which are known for their potential in medicinal chemistry and organic synthesis due to their ability to serve as intermediates in the formation of more complex molecules.
The synthesis of 1-Cyclobutylazetidin-3-ol can be achieved through several synthetic routes. A common method involves the cyclization of suitable precursors. For example:
In industrial settings, the production of 1-Cyclobutylazetidin-3-ol may utilize optimized laboratory-scale methods. Key considerations for large-scale production include:
The molecular structure of 1-Cyclobutylazetidin-3-ol features:
The azetidine ring contributes to the compound's unique properties, particularly its reactivity due to ring strain.
1-Cyclobutylazetidin-3-ol can undergo several types of chemical reactions:
1-Cyclobutylazetidin-3-ol reacts with various reagents under specific conditions:
The reactions yield significant products:
The mechanism of action for 1-Cyclobutylazetidin-3-ol involves its interaction with specific molecular targets. The strained azetidine ring allows for unique interactions with enzymes and receptors:
These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.
1-Cyclobutylazetidin-3-ol exhibits several notable physical properties:
Key chemical properties include:
1-Cyclobutylazetidin-3-ol has diverse applications across various scientific fields:
The compound 1-Cyclobutylazetidin-3-ol is systematically named under IUPAC conventions as 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol (CAS: 1508123-13-4), with molecular formula C₈H₁₆N₂O and molecular weight 156.23 g/mol [1] . Its canonical SMILES representation is OC1(C2(CN)CCC2)CNC1, while its InChIKey is XYCNCSKLHBEVEG-UHFFFAOYSA-N, providing unambiguous identification of its connectivity and stereochemistry [1]. The core structure comprises an azetidine ring substituted at C3 by a hydroxyl group and a 1-(aminomethyl)cyclobutyl moiety, creating a sterically constrained quaternary carbon center.
Table 1: Structural and Physicochemical Properties of 1-Cyclobutylazetidin-3-ol
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol | Unambiguous chemical identification |
CAS No. | 1508123-13-4 | Unique registry identifier |
Molecular Formula | C₈H₁₆N₂O | Elemental composition |
Molecular Weight | 156.23 g/mol | Mass for stoichiometric calculations |
Core Ring System | Azetidine + Cyclobutane | Hybrid 4-membered ring scaffold |
Key Functional Groups | -OH, -CH₂NH₂ | Hydrogen-bonding donors/acceptors |
Predicted LogP | ~0.8 | Moderate lipophilicity, suggests membrane permeability |
Topological Polar SA | ~52.3 Ų | Indicator of solubility & permeability |
Rotatable Bonds | 2 | Moderate conformational flexibility |
Azetidine chemistry has evolved from fundamental heterocyclic studies to a cornerstone of modern drug design. Initial research focused predominantly on β-lactams (2-azetidinones), exemplified by penicillin and cephalosporin antibiotics, where the strained 4-membered lactam ring is essential for acylating bacterial transpeptidases [5]. However, saturated azetidines like 1-Cyclobutylazetidin-3-ol, devoid of the fused β-lactam carbonyl, represent a distinct and emerging class valued for their ability to modulate physicochemical and pharmacokinetic properties without inherent antibiotic activity.
Table 2: Key Milestones in Azetidine Drug Development
Era | Key Developments | Representative Compounds/Therapeutics |
---|---|---|
1960s-80s | Fundamental reactivity studies; β-Lactam antibiotic dominance | Penicillin G, Cefixime, Aztreonam |
1990s-00s | Improved azetidine synthesis; Exploration of saturated azetidines for non-antibiotic targets | Ezetimibe (azetidinone cholesterol absorber) |
2010s | Catalytic methods (C-H activation, strain-release); FDA approvals of complex azetidine drugs | Cobimetinib (anti-cancer), Baricitinib (JAK inhibitor), Delafloxacin (antibiotic) |
2020s+ | Late-stage functionalization (SuFEx, deFS); PROTAC/degron applications; Hybrid scaffolds | OSF/ASF reagents, Cyclobutyl-Azetidine hybrids (e.g., 1-Cyclobutylazetidin-3-ol) |
The fusion of cyclobutane with azetidine in 1-Cyclobutylazetidin-3-ol creates a pharmacophore with distinct advantages in spatial organization and property modulation:
Enhanced Three-Dimensionality & Steric Guidance: The puckered cyclobutyl ring projects substituents (notably the aminomethyl group) in defined spatial orientations unavailable with linear chains or larger rings. This "vector control" potentially improves binding complementarity within deep protein pockets. Comparative analyses indicate cyclobutyl-azetidine hybrids exhibit reduced off-target interactions compared to less constrained analogs like oxolane (tetrahydrofuran) derivatives, attributed to the greater steric hindrance and precise spatial presentation [2] [5]. The rigid scaffold minimizes entropic penalties upon target binding.
Metabolic Stability & Solubility Modulation: The high fraction of sp³-hybridized carbons (Fsp³ ~0.75) and polar functionality (-OH, -NH₂) enhance aqueous solubility compared to flat aromatic counterparts. Simultaneously, cyclobutane’s lipophilicity provides balanced membrane permeability. Crucially, the absence of metabolically labile sites (e.g., benzylic positions) and the inherent stability of the saturated rings confer resistance to oxidative metabolism (e.g., CYP450-mediated dehydrogenation), a common issue with phenyl or cyclohexyl groups [3] [9]. Computational models predict favorable ADME profiles for this hybrid class.
Versatile Synthetic Handle for Diversification: The primary amine (-CH₂NH₂) and hydroxyl (-OH) groups serve as direct points for conjugation or further chemical elaboration:
Table 3: Key Applications and Synthetic Approaches for Cyclobutyl-Azetidine Hybrids
Application/Property | Role of Hybrid Scaffold | Synthetic Access Strategy |
---|---|---|
JAK/STAT Pathway Inhibitors | Provides optimal spatial positioning for JAK1/2 hinge region binding; Modulates pKa of adjacent amines | Suzuki coupling; SNAr displacement on pyrazolo-pyrimidines [7] [9] |
Antibacterial Agents | Mimics spatial profile of quinolones; Enhances penetration via balanced LogP | Wittig reaction on azetidinones; Nucleophilic substitution on fluoroquinolone cores [5] |
hPGDS Inhibitors | Rigidity enhances selectivity for hematopoietic prostaglandin D synthase over other isoforms | Patent routes involving cyclization & coupling [3] |
PROTAC Degrader Linkers | Provides short, rigid, metabolically stable connection between warhead and E3 ligase binder | deFS coupling of ASFs with E3 ligase recruiters (e.g., pomalidomide) [6] |
Solubility & Permeability Enhancer | High Fsp³, TPSA, and moderate LogP improve developability properties over planar aromatics | Multi-step sequences from azetidin-3-ols or ketones [2] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3